ALUMINUM PHOSPHIDE
Description
Structure
2D Structure
Properties
CAS No. |
182321-38-6 |
|---|---|
Molecular Formula |
AlP |
Molecular Weight |
57.9553 g/mol |
IUPAC Name |
aluminum;phosphorus(3-) |
InChI |
InChI=1S/Al.P/q+3;-3 |
InChI Key |
PGCGUUGEUBFBPP-UHFFFAOYSA-N |
SMILES |
[Al+3].[P-3] |
Canonical SMILES |
[Al+3].[P-3] |
Origin of Product |
United States |
Structural and Morphological Research of Aluminum Phosphide Materials
Crystallographic Studies of Aluminum Phosphide (B1233454)
Aluminum phosphide (AlP) typically crystallizes in the zinc blende (sphalerite) structure under ambient conditions. rsc.orgchemicalbook.comaip.org This cubic crystal system is characterized by a face-centered cubic (FCC) lattice with a two-atom basis, where each aluminum atom is tetrahedrally coordinated to four phosphorus atoms, and vice versa. materialsproject.org
The lattice constant of the zinc blende structure of AlP has been a subject of numerous studies, with experimentally determined and calculated values showing close agreement. At a temperature of 300 K, the lattice constant is reported to be 5.4510 Å. chemicalbook.comwikipedia.orgeesemi.comanl.gov Other studies have reported similar experimental values, such as 5.463 Å. rsc.org Theoretical calculations have yielded lattice constants of 5.47 Å and 5.51 Å. materialsproject.orgacs.org The Al-P bond length in this structure is approximately 2.37 Å. materialsproject.org This zinc blende phase of AlP is thermodynamically stable up to 1,000 °C. chemicalbook.comwikipedia.org
The zinc blende structure of AlP is of significant interest due to its semiconductor properties, exhibiting an indirect bandgap of about 2.45 eV. aip.orgacs.org This characteristic makes it suitable for applications in optoelectronic devices like light-emitting diodes. aip.orgacs.org
| Parameter | Value | Reference |
| Lattice Constant (a) | 5.4510 Å | chemicalbook.comeesemi.comanl.gov |
| Lattice Constant (a) | 5.463 Å | rsc.org |
| Lattice Constant (a) | 5.47 Å | materialsproject.org |
| Lattice Constant (a) | 5.51 Å | acs.org |
| Al-P Bond Length | 2.37 Å | materialsproject.org |
| Crystal System | Cubic | chemicalbook.comnih.gov |
| Space Group | F-43m | materialsproject.org |
Under high pressure, this compound undergoes several phase transitions from its ambient zinc blende (zb) structure to denser, more coordinated structures. The first observed high-pressure phase is the nickel arsenide (NiAs) structure. aip.orguobabylon.edu.iq This transition from the zinc blende to the NiAs phase is a first-order transformation and occurs at a pressure of approximately 9.5 ± 5 GPa, accompanied by a significant volume decrease of about 17%. acs.orguobabylon.edu.iq Some studies suggest this transition happens in the range of 7 to 9.3 GPa. uobabylon.edu.iq
Further increases in pressure lead to subsequent phase transformations. A transition to a Cmcm orthorhombic structure has been proposed to occur at around 52 GPa. aip.org At even higher pressures, around 100 GPa, a transition to the cesium chloride (CsCl) structure is predicted. aip.org Another study suggests a transition to a β-Sn-type structure at approximately 199.8 GPa. aip.org
First-principles calculations and crystal structure prediction software have identified other potential high-pressure phases of AlP. aip.orgdntb.gov.uaresearchgate.net These include:
An R3m symmetric structure (hR18-AlP) at 9.9 GPa. aip.orgdntb.gov.uaresearchgate.net
A C222 symmetric structure (oC12-AlP) at 20.6 GPa. aip.orgdntb.gov.uaresearchgate.net
An I-43d symmetric structure (cI24-AlP) at 55.2 GPa. aip.orgdntb.gov.uaresearchgate.net
Research has also explored unconventional stoichiometries of aluminum phosphides that become stable at very high pressures. For instance, AlP2 with P21 symmetry, Al2P, and AlP3 have been predicted to be stable above 91 GPa, 66 GPa, and 116 GPa, respectively. researchgate.netrsc.org Interestingly, the P21-AlP2 phase is suggested to be dynamically stable even at atmospheric pressure. researchgate.netrsc.org
| Transition | Transition Pressure (GPa) | Resulting Phase | Reference |
| Zinc Blende → Nickel Arsenide | 9.5 ± 5 | NiAs | acs.org |
| Zinc Blende → Nickel Arsenide | 7 - 9.3 | NiAs | uobabylon.edu.iq |
| Nickel Arsenide → Cmcm | ~52 | Cmcm | aip.org |
| Cmcm → Cesium Chloride | ~100 | CsCl | aip.org |
| Zinc Blende → R3m (hR18-AlP) | 9.9 | R3m | aip.orgdntb.gov.uaresearchgate.net |
| Zinc Blende → C222 (oC12-AlP) | 20.6 | C222 | aip.orgdntb.gov.uaresearchgate.net |
| Zinc Blende → I-43d (cI24-AlP) | 55.2 | I-43d | aip.orgdntb.gov.uaresearchgate.net |
Research into the phase transformations of this compound has revealed the existence of several metastable phases. The zinc blende form of AlP itself has been theoretically reported to be metastable. uobabylon.edu.iq The high-pressure NiAs phase, for instance, shows large hysteresis upon pressure release, indicating its metastable nature at lower pressures. acs.org
Theoretical studies have proposed the existence of a metastable zinc-blende phase of CrP that could be favorably grown on an AlP (001) surface. acs.org Furthermore, first-principles calculations have identified several other potential metastable phases of AlP. aip.orgresearchgate.net For example, the P21 symmetry phase of AlP2 is predicted to be dynamically stable at atmospheric pressure, suggesting it could exist as a metastable material. researchgate.netrsc.org
The exploration of metastable phases is often driven by the potential for novel properties. The synthesis and characterization of such phases are challenging but can be aided by computational techniques and advanced synthesis methods. researchgate.net The study of these transformations provides insight into the fundamental solid-state chemistry of AlP and opens possibilities for new materials with tailored electronic and structural properties.
High-Pressure Phases of this compound
Low-Dimensional this compound Architectures
Recent research has focused on the theoretical exploration and characterization of two-dimensional (2D) forms of this compound, inspired by the unique properties of graphene and other 2D materials. rsc.orgaip.org Two primary structures of AlP monolayers have been investigated: a tetragonal structure (T-AlP) and a V-structure (V-AlP). rsc.orgmdpi.com
The T-AlP monolayer belongs to the P4/nmm space group and has a layered structure with an aluminum atom layer sandwiched between two phosphorus atom layers. rsc.org In contrast, the V-AlP monolayer, belonging to the Pmn21 space group, has inequilateral hexagonal rings when viewed from the top and a significant buckle in the vertical direction. rsc.orgmdpi.com The V-AlP monolayer is considered to be stronger than the T-AlP monolayer. mdpi.comresearchgate.net Both T-AlP and V-AlP have been shown through calculations to be stable structures. rsc.org
The electronic properties of these 2D AlP materials are of particular interest. The V-AlP monolayer is predicted to have a wide, direct bandgap of about 2.6 eV. rsc.orgresearchgate.netrsc.org The bandgap of these materials can be tuned by applying strain, an external electric field, or by stacking layers. rsc.orgresearchgate.netrsc.org For instance, the direct bandgap of V-AlP can be adjusted from 1.0 eV to 2.6 eV under biaxial strain. rsc.orgresearchgate.net
Stacking these monolayers to form bilayers also leads to interesting properties. The thermal stability of T/V-AlP, T-AlP, and V-AlP bilayers has been confirmed by their negative cohesive energies. mdpi.com The band gaps of these bilayers can be tuned over a wide range, and transitions between direct and indirect band gaps can be induced by applying biaxial strain. mdpi.comresearchgate.net These 2D AlP materials show strong light absorption in the ultraviolet range, suggesting potential applications in nanoelectronics and photoelectronic devices. rsc.orgmdpi.com
| Property | T-AlP | V-AlP | Reference |
| Space Group | P4/nmm | Pmn21 | rsc.orgmdpi.com |
| Structure | Tetragonal, layered | Inequilateral hexagonal rings, buckled | rsc.orgmdpi.com |
| Cohesive Energy | -5.35 eV | -5.12 eV | rsc.org |
| Bandgap (calculated) | 1.54 eV (indirect) | 2.60 eV (direct) | researchgate.net |
In addition to 2D monolayers, other low-dimensional architectures of this compound, such as nanotubes and nanosheets, have been theoretically investigated. These nanostructures are typically conceptualized by rolling up 2D hexagonal AlP sheets. researchgate.net
Theoretical calculations using density functional theory have shown that AlP nanotubes are energetically stable structures. researchgate.netacs.org The strain energy required to form a tube from a 2D hexagonal AlP structure is relatively low. researchgate.net AlP nanotubes are predicted to be wide-band-gap semiconductors. researchgate.netacs.org The band gap of these nanotubes is dependent on their diameter and chirality (e.g., zigzag or armchair), with zigzag nanotubes exhibiting a direct band gap and armchair nanotubes having an indirect band gap. rsc.orgresearchgate.net
The study of AlP nanosheets is closely related to the research on 2D monolayers. The electronic and optical properties of AlP nanosheets are expected to be similar to their monolayer counterparts, with potential applications in nano-devices. The synthesis of AlP nanotubes has been explored through methods like coating halloysite (B83129) nanotubes with aluminum phosphate (B84403), although this results in a composite material rather than a pure AlP nanotube. nih.govresearchgate.netresearchgate.netnih.gov The stability and properties of these low-dimensional AlP structures suggest their potential for use in future nanoelectronic and optoelectronic applications. acs.orgnih.gov
Quantum Dots and Nanowires of this compound
The exploration of this compound in low-dimensional forms, such as quantum dots (QDs) and nanowires, has uncovered unique electronic and optical properties distinct from its bulk counterpart.
Quantum Dots: this compound quantum dots typically adopt the zincblende crystal structure. google.com The lattice parameter of AlP is a key structural characteristic, documented as 5.4510 Å. google.com Research into related indium phosphide (InP) quantum dots shows that introducing other elements, like zinc, can lead to a contraction of the lattice. ethz.ch While bulk AlP is an indirect semiconductor, theoretical calculations predict that its band gap can be engineered. mdpi.comwikipedia.org For instance, density functional theory (DFT) calculations have been used to explore the electronic properties of AlP nanocrystals. researchgate.net Studies on AlP nanocrystals ranging from 216 to 1000 atoms (up to ~3 nm in diameter) show that as the nanocrystal size increases, the core energy gap and core valence band width also increase. researchgate.net
Nanowires: this compound nanowires are promising for nanoelectronic applications. mdpi.com Theoretical studies on single monatomic Al nanowires have shown structural rearrangements under compression. worldscientific.com While bulk AlP has an indirect band gap, it is predicted that converting the crystal structure from the standard cubic (zincblende) to hexagonal (wurtzite) form can change the band gap to direct, with a calculated energy of 2.97 eV. acs.org This transition is significant for optoelectronic devices. Similar transformations have been demonstrated in gallium phosphide (GaP) nanowires, where a direct band gap was achieved, enabling strong photoluminescence. acs.org By creating ternary AlₓGa₁₋ₓP nanowires, the emission wavelength can be tuned across the visible spectrum. acs.org The electronic properties of two-dimensional AlP are also tunable; for example, the band gap of a V-structure AlP monolayer can be adjusted by applying biaxial strain or an external electric field. rsc.orgresearchgate.netrsc.org
Surface Chemistry and Reconstruction Phenomena of this compound Crystals
The surface of this compound crystals is a critical interface that governs its interaction with the environment and influences its electronic properties. The chemistry of this surface and its tendency to undergo reconstruction are areas of active research.
The surface chemistry of metal phosphide nanocrystals is integral to their functional properties. annualreviews.org The nature of surface ligands and the presence of surface oxidation can significantly alter the material's behavior. annualreviews.org For aluminum-containing compounds, surface functional groups, typically hydroxyl ions coordinated with aluminum cations, are the reactive sites. usda.gov The type and number of these groups depend on the specific crystal planes exposed. usda.gov
Surface reconstruction is a phenomenon where atoms at the surface of a crystal rearrange into a structure different from that of the bulk material to minimize surface free energy. acs.org This process can be triggered by changes in temperature or exposure to different environments. acs.orgpsu.edu In the context of AlP, research on AlP/GaP distributed Bragg reflectors grown by molecular beam epitaxy (MBE) noted a 2x4 surface reconstruction observed via reflection high-energy electron diffraction (RHEED). aip.org This indicates a reordering of the surface atoms into a more stable configuration under the specific growth conditions. aip.org The stability and nature of such reconstructions are dependent on factors like temperature; higher substrate temperatures during growth can lead to the formation of interface defects and increased surface roughness. aip.org Theoretical studies using in silico simulations can help understand the relationship between crystal facets and surface properties, such as surface energy, which dictates the most stable surfaces. jst.go.jprsc.org
Structural Integrity and Stability of this compound Under External Stress
The response of this compound to external pressures and strains reveals important information about its mechanical robustness and the stability of its crystal structure.
Under ambient conditions, AlP exists in the cubic zinc-blende structure. wikipedia.orgresearchgate.net However, applying external pressure induces phase transitions. It has been shown that the zinc-blende phase of AlP transforms to the nickel-arsenide (NiAs) structure at a pressure of approximately 9.5 GPa. researchgate.net First-principles calculations have been used to study the phase diagram of aluminum phosphides at even higher pressures, revealing unconventional stoichiometries such as Al₂P, AlP₂, and AlP₃ that become stable above 66, 91, and 116 GPa, respectively. researchgate.netrsc.org Interestingly, the AlP₂ phase with P2₁ symmetry is predicted to be dynamically stable even at atmospheric pressure and possesses properties of a hard photoelectric material. researchgate.netrsc.org At high pressures, some of these novel phases, like Immm-AlP₃ and I4/mmm-AlP₂, are predicted to become metallic and even exhibit superconductivity at low temperatures. researchgate.netrsc.org
The mechanical properties of AlP, such as its elastic constants, have been investigated under pressure. These studies help in understanding the material's resistance to deformation. researchgate.net The application of strain also significantly impacts the electronic properties of low-dimensional AlP. For two-dimensional AlP bilayers, applying biaxial strain can tune the band gap over a wide range and even induce transitions between direct and indirect band gaps. mdpi.com For example, the band gap of a V-AlP bilayer can be tuned from 0 eV to 1.9 eV under biaxial strain ranging from -12% to +12%. mdpi.com This demonstrates that mechanical stress is a powerful tool for engineering the material's optoelectronic characteristics. rsc.orgresearchgate.netmdpi.com
Below is a table summarizing the calculated stability and properties of various AlP phases under high pressure.
| Stoichiometry | Symmetry | Stability Pressure (GPa) | Predicted Properties |
| AlP | Zinc-blende | < 9.5 | Indirect bandgap semiconductor researchgate.netresearchgate.net |
| AlP | Nickel-arsenide (NiAs) | > 9.5 | Metallic researchgate.netresearchgate.net |
| Al₂P | - | > 66 | Stable at high pressure researchgate.netrsc.org |
| AlP₂ | P2₁ | Dynamically stable at 0 GPa; stable above 91 GPa | Hard photoelectric material, Vickers hardness ~10.54 GPa researchgate.netrsc.org |
| AlP₂ | I4/mmm | > 91 | Metallic, Superconductor (Tc ~10.2 K at 100 GPa) researchgate.netrsc.org |
| AlP₃ | Immm | > 116 | Metallic, Superconductor (Tc ~3.9 K at 150 GPa) researchgate.netrsc.org |
Crystallization Processes in Amorphous this compound
The transition from an amorphous to a crystalline state is a critical process that dictates the final properties of the material. For this compound, this process is influenced by factors such as temperature and chemical environment.
Amorphous aluminum phosphate (AlPO₄), a related compound, can be synthesized via various methods, including sol-gel routes. dtic.mil These amorphous materials typically crystallize at temperatures below 1000°C. dtic.mil For example, amorphous aluminophosphates derived from the pyrolysis of mixtures containing H₃PO₄ or POCl₃ with Al(NO₃)₃ crystallize at 800°C. dtic.mil The crystallization of amorphous aluminum phosphate can be influenced by the presence of other oxides. In a mixed system with titania (TiO₂), amorphous AlPO₄ crystallizes exclusively into a single tridymite-like orthorhombic phase that remains stable up to 1150°C, a significant increase in thermal stability compared to pure AlPO₄. ias.ac.in
The crystallization of amorphous aluminophosphate molecular sieves often proceeds through intermediate stages. A proposed three-stage mechanism involves: (i) the initial formation of an amorphous phase from aluminum and phosphate units, (ii) the progressive condensation of Al-O-P chains into a poorly ordered structure, and (iii) a rapid internal reorganization that leads to the final crystalline structure. nih.gov The crystallization kinetics for AlPO₄-11, for instance, can be modeled as a first-order reaction. mdpi.com
For thin films, annealing is a common method to induce crystallization. Amorphous aluminum phosphate films deposited by methods like plasma-assisted atomic layer deposition can be crystallized into triclinic AlPO₄ (tridymite) by annealing at 900°C. ugent.be Similarly, amorphous films of lithium aluminum germanium phosphate show improved crystallinity and grain growth upon annealing at temperatures between 873 K (600°C) and 1023 K (750°C). researchgate.net It has been demonstrated that amorphous aluminum phosphate can be designed to resist crystallization up to temperatures as high as 1400°C by molecularly engineering the precursors. dtic.milgoogle.com
Advanced Characterization Techniques for Aluminum Phosphide
Spectroscopic Analysis of Aluminum Phosphide (B1233454) and its Reaction Products
Spectroscopy is a fundamental tool for probing the intrinsic properties of aluminum phosphide at the atomic and molecular level.
Photoelectron Spectroscopy of this compound Clusters
Anion photoelectron spectroscopy (PES) has proven to be a powerful experimental technique for investigating the electronic and vibrational characteristics of size-selected this compound clusters (AlₓPᵧ⁻). psu.edu In these studies, AlₓPᵧ⁻ clusters are generated and subjected to photodetachment by lasers of specific wavelengths, such as 266 nm (4.661 eV), 355 nm (3.493 eV), and 416 nm (2.980 eV). psu.eduacs.org The resulting photoelectron spectra reveal transitions to various electronic states of the neutral AlₓPᵧ clusters and often exhibit resolved vibrational structures. acs.orgacs.org
These experiments yield critical data, including electron affinities (EAs), vertical detachment energies for ground and excited electronic states, and vibrational frequencies for both the anion and neutral clusters. psu.eduacs.org For instance, the AlP₂⁻ radical anion has a measured electron affinity of 1.9330 ± 0.0070 eV. nist.gov The spectra for small clusters like AlP₂⁻, Al₂P⁻, and Al₂P₂⁻ have been assigned in detail with the support of ab initio calculations. acs.orgacs.org The findings show that AlP clusters are attractive for such studies because their higher vibrational frequencies make it easier to observe vibrational progressions compared to clusters with heavier atoms. acs.org
Table 1: Spectroscopic Data for Selected AlₓPᵧ Clusters
| Cluster | Property | Value | Reference |
|---|---|---|---|
| AlP₂⁻ | Electron Affinity (EA) | 1.9330 ± 0.0070 eV | nist.gov |
| AlP₂⁻ | Vertical Detachment Energy | 2.21 ± 0.06 eV | nist.gov |
| Al₂P₂⁻ | Vibrational Frequency (Band A) | 320 cm⁻¹ | researchgate.net |
This table presents key spectroscopic values obtained from anion photoelectron spectroscopy studies on small this compound clusters.
Vibrational Spectroscopy (e.g., Raman, Infrared) of this compound
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the bonding and structure of this compound. The IR spectrum of pure, dry this compound shows a characteristic weak peak in the range of 2,280–2,440 cm⁻¹. researchgate.net This peak's intensity increases when the AlP is wetted, indicating a change in the material's vibrational modes upon interaction with moisture. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the vibrational characteristics of AlP nanostructures, such as diamondoids. uomustansiriyah.edu.iq These calculations help assign experimental spectral features to specific vibrational modes. For AlP diamondoids, the vibrational force constants can be divided into two main components: Al-P vibrations, which are found between 0 and 231 cm⁻¹, and hydrogen vibrational modes (if present as surface terminators) in the 1228–2400 cm⁻¹ range. uomustansiriyah.edu.iq It is important to distinguish these from studies on aluminum phosphate (B84403), where P-O bond vibrations dominate the spectra. nih.govresearchgate.net
Spectroscopic Signatures of Defects in this compound
The electronic and structural properties of this compound can be significantly influenced by the presence of defects. Theoretical studies on AlP nanotubes have shown that altering the lattice geometry or introducing defects can tune the material's conductivity and reactivity. acs.org First-principles calculations indicate that the presence of aluminum (Al) or phosphorus (P) defects can make the nanotube more reactive. Specifically, an Al defect was found to be more reactive towards hydrogen. acs.org Spectroscopic analysis can, in principle, detect the electronic states associated with these defects, which alter the local atomic environment and can introduce new features in the electronic and vibrational spectra. For instance, defects in phosphate glass containing aluminum can give rise to broadband luminescence. myu-group.co.jp
Advanced Analytical Techniques for Phosphide Compounds
Beyond spectroscopy, other advanced analytical methods are essential for a full microstructural and compositional understanding of this compound materials.
Electron Microscopy and Diffraction for Microstructural Analysis
Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), is indispensable for analyzing the microstructure of materials. psgcas.ac.in In the context of this compound, TEM has been used to study its role as a nucleation site for eutectic silicon in Al-Si alloys. nih.gov These studies reveal a direct lattice relationship between AlP particles and the surrounding silicon, which is possible because both have similar crystal structures (AlP: cubic F43m; Si: cubic Fd3m) and lattice parameters. nih.gov
Electron diffraction, often performed within a TEM, provides crystallographic information from very small regions of a sample. psgcas.ac.innist.gov Selected Area Electron Diffraction (SAED) can confirm the crystal structure of AlP phases and determine orientation relationships between different phases within a microstructure. psu.edu This is particularly useful for identifying nanocrystalline materials and analyzing the complex microstructures that can form in alloys or composites containing this compound. mdpi.com
Elemental and Compositional Analysis of this compound Materials
Determining the elemental and compositional purity of this compound is critical, especially for technical-grade products. X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used for this purpose. mdpi.com Studies on technical AlP have used XPS to identify not only the primary AlP compound but also various impurities and reaction products. mdpi.com
For example, XPS analysis of an 89% technical AlP powder identified P (2p) with a binding energy of 133.7 eV and Al (2p) at 74.4 eV. mdpi.com The analysis also revealed the presence of impurities such as sodium, calcium, magnesium, nitrogen, and oxygen. mdpi.com Furthermore, XPS can detect surface oxidation and hydrolysis products, such as aluminum hydroxide (B78521) (Al(OH)₃), which forms a layer on the AlP surface upon reaction with moisture. mdpi.com By sputtering the surface with argon ions, depth profiling can distinguish surface contaminants from the bulk composition. mdpi.com Energy Dispersive X-ray Spectrometry (EDX or EDS), often coupled with SEM, is another powerful technique for elemental analysis, capable of detecting the presence of aluminum and phosphorus in unknown samples. science.gov
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 30332 |
| Aluminum | 5359268 |
| Phosphorus | 5462309 |
| Silicon | 5461123 |
| Aluminum Hydroxide | 712 |
| Sodium | 5360545 |
| Calcium | 5460341 |
| Magnesium | 5462224 |
| Nitrogen | 5462773 |
| Oxygen | 977 |
| Hydrogen | 962 |
| Phosphine (B1218219) | 24404 |
| Red Phosphorus | 134500346 |
Reaction Mechanisms and Environmental Transformation Pathways of Aluminum Phosphide
Mechanistic Studies of Aluminum Phosphide (B1233454) Hydrolysis
The primary reaction governing the activity of aluminum phosphide is its hydrolysis, the reaction with water to produce phosphine (B1218219) (PH₃) gas and aluminum hydroxide (B78521) (Al(OH)₃). wikipedia.orgopenagrar.de The general chemical equation for this process is:
AlP + 3 H₂O → Al(OH)₃ + PH₃ wikipedia.org
This reaction is fundamental to its use as a fumigant, as the gaseous phosphine product is the active agent. epa.gov
The rate at which phosphine gas is generated from solid this compound is not instantaneous and depends on several factors, including the formulation of the product, ambient temperature, and the availability of moisture. inchem.org Commercial formulations, often in tablet or pellet form, are designed to control this rate. wikipedia.orginchem.org They frequently contain other compounds, such as ammonium (B1175870) carbamate (B1207046), which decomposes to produce ammonia (B1221849) and carbon dioxide. wikipedia.orgfao.org These additional gases help to dilute the phosphine, reducing its flammability. fao.org
The reaction typically begins within 2 to 4 hours of the AlP tablets being exposed to atmospheric moisture. westpandi.com The generation of phosphine gas can then continue for a period of 48 to 72 hours. westpandi.com Studies on 3-gram tablets indicate a peak release of phosphine occurring between 19 and 30 hours after application. fao.org However, in conditions of excess water, the reaction can be much faster; it has been estimated that half of the maximum theoretical yield of phosphine can be produced within 15 minutes when AlP is spilled directly into water. noaa.gov The evolution of gas proceeds at a nearly linear rate once initiated. fao.org
The physical state of the this compound changes as the reaction progresses. The initial shiny, gray-green surface of the tablets or pellets becomes matte and whitish as a pile of grayish dust, primarily aluminum hydroxide, forms. fao.org This residue has a volume up to five times that of the original tablet. fao.org
Moisture is the critical reactant for the generation of phosphine gas from this compound. nih.govwww.gov.ukgard.no The rate and quantity of phosphine released are directly proportional to the humidity of the surrounding environment. gard.noresearchgate.net High ambient humidity accelerates the rate of phosphine generation. gard.no
A study on the fumigation of pigeon pea stacks demonstrated a clear correlation between relative humidity (RH) and the resulting phosphine concentration. researchgate.net
Table 1: Effect of Relative Humidity on Phosphine Concentration During Fumigation researchgate.net
| Relative Humidity | Avg. PH₃ Concentration (24 hrs) | Avg. PH₃ Concentration (10 days) | Peak PH₃ Concentration (Day 3) |
|---|---|---|---|
| 60-70% | 340 ppm | 315 ppm | 848 ppm |
Acidity also significantly enhances the release of phosphine. brainly.com In acidic conditions, such as the hydrochloric acid in the stomach, the reaction is vigorous. researchgate.netnih.govwikipedia.org The reaction with acid is represented by the equation:
AlP + 3 H⁺ → Al³⁺ + PH₃ wikipedia.org
Or more specifically with hydrochloric acid:
AlP + 3 HCl → AlCl₃ + PH₃ wikipedia.org
Phosphine production is maximized at a pH of less than 4, where the high concentration of hydrogen ions drives the reaction forward. brainly.commsdvetmanual.com Conversely, the hydrolysis process can be self-limiting in neutral water. As the reaction proceeds, it produces aluminum hydroxide, which can form a protective layer on the surface of the remaining AlP particles. bibliotekanauki.plwho.int This, combined with a localized increase in pH from the consumption of H+ ions, can slow or prevent complete hydrolysis. bibliotekanauki.pl
Once generated, phosphine gas must dissociate from the solid residue and diffuse into the surrounding space. This process involves the desorption of the gas from the remaining solid material. researchgate.net The physical breakdown of the AlP tablet into a fine, porous dust of aluminum hydroxide facilitates the release of the trapped gas. fao.org
Studies on fumigated grain show that while the majority of phosphine desorbs within the first two to three days of aeration, small quantities can continue to be released for many weeks. researchgate.net The interaction between phosphine and a solid medium, such as soil or grain, is a mix of irreversible chemisorption and reversible physisorption. epa.gov The amount of physically sorbed phosphine that can later be released depends on the initial concentration and the exposure time. researchgate.net
Influence of Moisture and Acidity on Phosphine Release
Gas-Solid Reactions Involving this compound
The most significant gas-solid reaction involving this compound is its hydrolysis with water vapor present in the atmosphere. epa.govwww.gov.uk This reaction transforms the solid AlP into solid aluminum hydroxide and gaseous phosphine. gard.no
The phosphine gas produced is not stable in the environment. In the atmosphere, it degrades primarily through photoreaction with hydroxyl radicals. epa.gov This process has a half-life of approximately five hours in daylight and about 28 hours in the dark. epa.gov The ultimate degradation products of this atmospheric reaction are non-volatile oxyacids of phosphorus and inorganic phosphate (B84403). epa.gov The solid aluminum hydroxide residue is relatively inert and can react further to form mineral phases that occur naturally in the environment. epa.gov
Kinetics of Oxidation of this compound
While direct oxidation of solid this compound can occur at high temperatures, emitting toxic fumes of phosphorus oxides, the more relevant oxidation pathway under environmental conditions involves the phosphine gas generated during hydrolysis. nih.gov Phosphine itself is oxidized in the atmosphere and in biological systems. epa.goviscientific.org
This oxidation is a key degradation pathway for phosphine, eventually converting it to inorganic phosphate. epa.gov In biological systems, the toxic effects of phosphine are linked to its ability to inhibit cytochrome c oxidase, a critical enzyme in mitochondrial respiration. nih.govresearchgate.netjournalofcoms.com This inhibition leads to cellular hypoxia and the generation of highly reactive oxygen species (ROS), or free radicals, which cause oxidative stress and cellular damage through lipid peroxidation. nih.govnih.govjournalofcoms.com The absorbed phosphine is metabolized in the body into less toxic compounds like phosphite (B83602) and hypophosphite, which are then excreted. nih.goviscientific.org
Mechanisms of Defect Formation in this compound
Defects in the chemical structure or formulation of this compound can significantly alter its reactivity. For instance, the synthesis of AlP from its constituent elements can sometimes result in an excess of phosphorus, leading to the presence of P-P bonds within the material. gard.no During hydrolysis, these bonds can lead to the formation of diphosphine (P₂H₄) as an impurity alongside phosphine. gard.nobibliotekanauki.pl The presence of diphosphine is believed to be responsible for the spontaneous ignition of phosphine gas in air, as pure phosphine itself has a higher autoignition temperature. westpandi.comgard.nobibliotekanauki.pl
In a related context, studies on aluminophosphate (AlPO₄) molecular sieves, which share chemical similarities, provide insight into defect formation. Paramagnetic defect centers can be generated in these materials through processes like dehydroxylation under vacuum at high temperatures. acs.org The concentration and nature of these defects were found to be dependent on the material's pore size and its level of hydration before treatment. acs.org While this applies to a different compound, it illustrates that physical and chemical stresses can induce defects in the lattice structure of such materials.
Environmental Fate and Degradation Pathways of this compound
The environmental persistence of this compound itself is low due to its high reactivity with water. epa.govherts.ac.uk Upon contact with moisture, even atmospheric humidity, it hydrolyzes to form aluminum hydroxide and phosphine gas. wikipedia.orggard.no The primary environmental focus then shifts to the transformation and degradation of the resultant phosphine gas.
Once released into the atmosphere, phosphine gas is subject to rapid degradation. epa.gov The principal mechanism for its removal is photoreaction initiated by hydroxyl (OH) radicals. epa.govepa.gov This process is relatively swift, with an estimated atmospheric half-life of about five hours in the presence of sunlight. epa.govepa.gov In the absence of light, the degradation process is slower, with the half-life extending to approximately 28 hours. epa.govepa.gov
Oxidation by OH radicals is considered the primary sink for atmospheric phosphine. researchgate.net Additionally, phosphine can react with atmospheric ozone (O₃). rsc.orgyoutube.com The ultimate products of these atmospheric reactions are non-volatile oxyacids of phosphorus and inorganic phosphate, which can then be deposited back onto land and water surfaces, contributing to the natural phosphorus cycle. epa.govwho.int
| Atmospheric Reaction Summary | |
| Reactant | Phosphine (PH₃) |
| Primary Oxidant | Hydroxyl (OH) Radical |
| Photoreaction Half-life | ~5 hours epa.govepa.gov |
| Dark Reaction Half-life | ~28 hours epa.govepa.gov |
| End Products | Oxyacids of Phosphorus, Inorganic Phosphate epa.govwho.int |
Phosphine gas that comes into contact with soil is readily adsorbed onto soil particles and subsequently degraded. epa.govepa.gov This interaction is a combination of reversible physical sorption (physisorption) and irreversible chemical sorption (chemisorption). epa.govepa.gov The balance between these two processes is dependent on the specific characteristics of the soil, such as its composition and moisture content. epa.govcdc.gov
Research indicates that the rate of phosphine adsorption in soil increases as moisture content decreases and as the organic content of the soil increases. cdc.gov However, chemisorption, which irreversibly binds the phosphine, is more pronounced in soils with a high mineral content and low organic matter. cdc.gov Following sorption, phosphine undergoes both biological and non-biological oxidation. cdc.gov Laboratory studies have shown that gaseous phosphine in a closed system with soil degrades significantly over days, with the rate being influenced by the soil's moisture level. epa.gov Ultimately, phosphine trapped beneath the soil surface is oxidized to form phosphates. epa.govepa.gov
The degradation of phosphine in both the atmosphere and soil environments culminates in the formation of various phosphorus-containing acids and salts. epa.govwho.int The oxidation of phosphine leads to the creation of phosphorous oxyacids and, eventually, stable inorganic phosphate. epa.govnrt.org
In aqueous environments, the oxidation products can vary depending on the conditions, potentially including hypophosphorous acid, phosphorous acid, and phosphoric acid. who.intcdc.gov Under the oxidizing conditions typically found in soil and surface waters, these phosphorous acids are converted to phosphates or polyphosphates. cdc.gov These end products are considered harmless and can be integrated into the natural phosphorus cycle, with phosphate being a key nutrient for cellular metabolism. nih.gov
This compound is a solid that is typically dark grey to dark yellow due to impurities from hydrolysis and oxidation. wikipedia.org The compound's primary degradation pathway is its reaction with water (hydrolysis), which produces phosphine gas and aluminum hydroxide. wikipedia.org This reaction is highly efficient and can be initiated by moisture present in the ambient air. orst.edu
Hydrolysis Reaction: AlP + 3 H₂O → Al(OH)₃ + PH₃ wikipedia.org
To control the rapid release of phosphine and to mitigate its flammability, commercial formulations often contain other substances like ammonium carbamate. gard.nofao.org When exposed to moisture, ammonium carbamate decomposes to produce ammonia and carbon dioxide, which dilute the phosphine gas and suppress its potential for ignition. gard.no A critical aspect of degradation relates to impurities; if the this compound contains phosphides with phosphorus-phosphorus bonds, the highly pyrophoric compound diphosphine (P₂H₄) can be formed during hydrolysis. gard.no After fumigation, the primary solid residue is aluminum hydroxide, a relatively inert compound. fao.org
In its pure, dry state, this compound is a thermodynamically stable compound, capable of withstanding temperatures up to 1,000 °C without melting or decomposing. wikipedia.orgnih.gov However, its practical stability is entirely dependent on it being protected from moisture. nih.gov When stored in properly sealed, moisture-proof containers, this compound formulations have a virtually unlimited shelf life. fao.org
The long-term stability is compromised upon exposure to the atmosphere, as the hydrolysis reaction begins, leading to the gradual degradation of the material and the release of phosphine gas. wikipedia.org Therefore, maintaining anhydrous conditions is the key to preventing degradation during storage. Even after use, residues from formulations may contain small amounts of unreacted this compound, necessitating careful handling and disposal to avoid continued gas generation. fao.org
Theoretical and Computational Investigations of Aluminum Phosphide
First-Principles Calculations for Electronic and Structural Properties
First-principles calculations, which are based on quantum mechanics, allow for the prediction of material properties without the need for empirical parameters. These methods have been extensively applied to study various forms of aluminum phosphide (B1233454), from its bulk crystal structure to novel low-dimensional nanostructures.
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been instrumental in understanding the properties of aluminum phosphide in its various allotropes and nanostructures. uomustansiriyah.edu.iq
Researchers have employed DFT to study the structural and electronic properties of two-dimensional (2D) AlP monolayers and bilayers. mdpi.comrsc.org These studies have identified different stable structures, such as the T-structure and V-structure AlP monolayers. mdpi.comrsc.org DFT is also used to investigate the effects of doping, with studies showing that introducing elements like carbon or germanium can alter the electronic properties of AlP nanotubes (AlPNTs). researchgate.nettubitak.gov.tr Furthermore, DFT calculations have been applied to explore the potential of AlP nanostructures, such as Al12P12 nanocages, for applications like hydrogen storage and gas sensing. doaj.orgrsc.org The method helps in determining optimized geometries, adsorption energies, and changes in electronic properties upon interaction with other molecules. doaj.orgtandfonline.comresearchgate.netfigshare.com For instance, DFT has been used to study the adsorption of volatile organic compounds and various pollutant gas molecules on AlP surfaces. rsc.orgtandfonline.com
The electronic band structure of a material dictates its electrical and optical properties. For this compound, a typical III-V semiconductor, band structure calculations are crucial for its application in electronic and optoelectronic devices. mdpi.com
Bulk AlP is known to be an indirect wide-gap semiconductor, with the conduction band minimum located at the X point and the valence band maximum at the Gamma point of the Brillouin zone. loni.org First-principles calculations using methods like the Full-Potential Linear Muffin-Tin-Orbital (FP-LMTO) method and DFT have been used to determine the band gap. semanticscholar.orgscirp.org However, standard DFT approximations like the Local-Density Approximation (LDA) and Generalized Gradient Approximation (GGA) have been noted to underestimate the experimental band gap. loni.orgsemanticscholar.org More advanced techniques are often required for accurate predictions. loni.org
Studies on 2D AlP have shown that its electronic properties can be significantly different from its bulk counterpart. For example, V-structure AlP monolayers have been found to possess a wide direct band gap, which is advantageous for optoelectronic applications. rsc.orgresearchgate.net A key finding from computational studies is the tunability of the band gap. The band gap of 2D AlP bilayers and monolayers can be engineered by applying biaxial strain or an external electric field. mdpi.comrsc.orgrsc.org This can even induce a transition from an indirect to a direct band gap, offering a pathway to tailor the material's properties for specific device requirements. mdpi.comrsc.org
Before a material can be synthesized or utilized, its stability must be ascertained. Theoretical calculations provide a means to predict the thermodynamic and kinetic stability of novel material structures. The cohesive energy, which is the energy required to break a system into its constituent individual atoms, is a key indicator of stability; a negative value suggests a stable structure. rsc.orgnih.gov
DFT calculations have been used to determine the cohesive energies for various AlP structures. For instance, T-AlP and V-AlP monolayers have calculated cohesive energies of -5.35 eV and -5.12 eV, respectively, indicating good kinetic stability. rsc.org Similarly, AlP bilayers have been shown to have high thermal stability with negative cohesive energies. mdpi.com For a hexagonal AlP nanotube altered to an octagonal lattice, the calculated binding energy was -0.15 eV/atom, signifying an exothermic reaction and a thermodynamically stable structure. acs.org
Beyond cohesive energy, stability is also assessed through phonon dispersion calculations and ab initio molecular dynamics (MD) simulations. The absence of imaginary frequencies in the phonon spectrum indicates that a structure is dynamically stable. rsc.org MD simulations, which model the movement of atoms over time, can confirm the thermal stability of a structure at high temperatures. rsc.org
| This compound Structure | Calculation Method | Cohesive Energy (eV/atom) | Band Gap (eV) | Band Gap Type |
|---|---|---|---|---|
| Bulk AlP | FP-LMTO (GGA) | - | 3.08 | Indirect (Γ–X) semanticscholar.org |
| T-AlP Monolayer | DFT (PBE) | -5.35 rsc.org | 0.97 researchgate.net | - |
| V-AlP Monolayer | DFT (PBE) | -5.12 rsc.org | 1.74 researchgate.net | Direct rsc.org |
| V-AlP Monolayer | DFT (HSE06) | - | 2.60 researchgate.net | Direct rsc.org |
| T-AlP Bilayer | DFT | -4.85 mdpi.com | Tunable (1.06 to 1.55) mdpi.com | Direct mdpi.com |
| V-AlP Bilayer | DFT | -5.00 mdpi.com | Tunable (0 to 1.9) mdpi.com | Direct mdpi.com |
| Octagonal AlP Nanotube | DFT | -0.15 acs.org | - | Semiconducting acs.org |
Electronic Band Structure Calculations of this compound
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the time evolution of the system, offering insights into its dynamical properties and intermolecular interactions.
The interaction of molecules with material surfaces is fundamental to applications such as sensors, catalysis, and gas storage. Both DFT and MD simulations have been employed to study the adsorption behavior of various gas molecules on the surfaces of AlP nanostructures, particularly nanotubes (AlPNTs) and nanosheets. tandfonline.comresearchgate.net
DFT calculations are used to determine the most favorable adsorption sites, calculate adsorption energies, and analyze the electronic changes that occur upon adsorption. researchgate.net Studies have investigated the sensitivity of AlPNTs towards pollutant gases like carbon dioxide (CO2), sulfur dioxide (SO2), hydrogen sulfide (B99878) (H2S), and others. tandfonline.comfigshare.com For example, research indicates that AlPNTs could be promising for sensing H2Se. researchgate.net The adsorption of oxygen (O2) on both pristine and germanium-doped AlPNTs has also been systematically studied, revealing that doping can enhance the reactivity of the nanotubes towards O2 adsorption. tubitak.gov.trtubitak.gov.tr The interaction is typically exothermic, as indicated by negative adsorption energies. tubitak.gov.trtubitak.gov.tr
MD simulations complement these static DFT calculations by providing a dynamic picture of the adsorption process. tandfonline.comfigshare.com They can be used to simulate the behavior of gas molecules around the AlPNT surface over time, confirming the stability of the adsorbed complexes. tandfonline.comresearchgate.netfigshare.com
| Nanostructure | Adsorbed Molecule | Key Finding | Reference |
|---|---|---|---|
| AlP Nanotube (AlPNT) | CO2, SO2, H2S, etc. | AlPNT shows sensitivity towards various pollutant gases. | tandfonline.com, figshare.com |
| AlP Nanotube (AlPNT) | O2 | Ge-doping increases the reactivity of the nanotube to O2 adsorption. | tubitak.gov.tr, tubitak.gov.tr |
| AlP Nanosheet (AlPNS) | Phosgene, Formaldehyde | Adsorption energies are significant, suggesting potential for sensing. | researchgate.net |
| Al12P12 Nanocage | Methanol (B129727), Ethanol | The nanocage shows potential for sensing volatile organic compounds (VOCs). | rsc.org |
| Ca-doped Al12P12 Nanocage | H2 | Ca-doping enhances stability and hydrogen adsorption, indicating potential for hydrogen storage. | doaj.org |
MD simulations are crucial for verifying the thermal stability of computationally designed nanostructures. By simulating the system at a specific temperature (e.g., 300 K or even higher), researchers can observe whether the structure remains intact over a period of time. rsc.org For instance, ab initio MD simulations have been performed on V-AlP monolayers at temperatures as high as 973 K to confirm their stability. rsc.org
These simulations also provide insight into the nature of intermolecular interactions. The forces between atoms and molecules govern the structure and dynamics of the system. In AlP systems, these interactions can range from strong ionic bonding between aluminum and phosphorus atoms within the structure to weaker van der Waals forces that govern the stacking of 2D layers or the adsorption of non-polar molecules on a surface. mdpi.comacs.org In studies involving the interaction of AlP with molecules like lysozyme (B549824) or bovine serum albumin, hydrogen bonds and salt bridge interactions were found to be dominant. biointerfaceresearch.com The analysis of these interactions at a molecular level is essential for understanding and predicting the behavior of AlP in complex environments, such as in biological systems or as part of composite materials. biointerfaceresearch.comstanford.edu
Adsorption Behavior on this compound Surfaces (e.g., Nanotubes)
Quantum Chemical Studies of this compound
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of this compound (AlP). These computational methods allow for the investigation of AlP at the atomic level, providing insights that are often difficult to obtain through experimental means alone.
DFT calculations have been used to investigate the structural, electronic, and vibrational features of various forms of AlP, including bulk crystals, nanostructures like nanotubes and diamondoids, and two-dimensional (2D) monolayers. uomustansiriyah.edu.iqresearchgate.net For instance, studies on AlP diamondoids have utilized the Generalized Gradient Approximation (GGA) to calculate exchange-correlation potential and have successfully optimized vibrational modes with respect to IR intensity and force constants. uomustansiriyah.edu.iqresearchgate.net
Investigations into 2D AlP have revealed interesting properties. A V-shaped AlP monolayer was found to be stable and possess a wide direct band gap of 2.6 eV, suggesting its potential for nanoelectronic devices. rsc.org The stability of this monolayer was confirmed through calculations of negative binding energy, molecular dynamics simulations, and phonon spectrum analysis. rsc.org Furthermore, the electronic properties of these 2D structures can be tuned. For example, the band gap of a V-AlP monolayer can be modulated by applying biaxial strain or an electric field. rsc.org Similarly, the electronic and optical properties of AlP bilayers can be tuned by strain, with the band gap adjustable from 0 to 1.9 eV. mdpi.com
Quantum chemical studies also extend to AlP clusters. Research on small (AlP)n clusters (where n is up to 6) has shown that their geometries differ significantly from isoelectronic silicon clusters. aip.org These studies indicate a preference for phosphorus-phosphorus bonding in smaller clusters, while in larger clusters, phosphorus atoms tend to cap triangular faces of aluminum atoms. aip.org The ground state structures are largely determined by the need to minimize electrostatic repulsion between lone pair electrons on the phosphorus atoms. aip.org
The interaction of AlP with other molecules has also been a subject of quantum chemical investigation. For example, DFT has been used to study the adsorption of gases like N₂, O₂, F₂, Cl₂, and Br₂ on AlP nanosheets, revealing details about their electronic sensitivity. researchgate.net Another study focused on the adsorption of the drug 2-Mercaptopyridine on an Al₁₂P₁₂ nanocage, using DFT to understand the adsorption process through energetic and electronic analyses. nih.gov
Table 1: Calculated Properties of V-AlP Monolayer rsc.org
| Property | Value |
| Cohesive Energy | -5.12 eV |
| Band Gap | 2.6 eV (Direct) |
| Elastic Constant C₁₁ | 65.5 GPa |
| Elastic Constant C₁₂ | 8.4 GPa |
| Elastic Constant C₆₆ | 12.2 GPa |
Computational Materials Design for this compound and its Alloys
Computational materials design leverages theoretical and computational methods to predict and optimize the properties of materials before they are synthesized experimentally. For this compound and its alloys, these approaches are crucial for exploring new functionalities and applications.
First-principles calculations, a cornerstone of computational materials design, have been employed to study the effects of doping on the properties of AlP. For instance, studies on carbon-doped AlP have shown that interstitial carbon atoms can induce half-metallic ferromagnetism, with a predicted Curie temperature above room temperature. x-mol.netresearchgate.net This suggests that carbon could be a promising dopant for functionalizing AlP for spintronic applications. x-mol.net Similarly, doping AlP nanotubes with elements like Germanium (Ge), Manganese (Mn), Cobalt (Co), and Nickel (Ni) has been investigated to modify their electronic and structural properties. tubitak.gov.trtubitak.gov.trresearchgate.net Ge-doping, for example, was found to increase the reactivity of AlP nanotubes to O₂ adsorption. tubitak.gov.trtubitak.gov.tr
Computational methods are also vital for designing and understanding AlP-based alloys. The structural and electronic properties of AlAs₁₋ₓPₓ alloys have been investigated using the full potential linearized augmented plane wave plus local orbitals (FP-LAPW+lo) method. researchgate.net These calculations have shown that the lattice constants of these alloys scale linearly with composition, following Vegard's law, and have provided insights into the microscopic origins of band gap bowing. researchgate.net Another study focused on AlP₁₋ₓBiₓ ternary alloys, providing the first quantitative theoretical predictions of their physical properties at various concentrations. nih.gov
Furthermore, computational tools are used to explore the interface between AlP and other materials, which is critical for applications like heterogeneous nucleation in alloys. First-principles calculations have been used to investigate the AlP/Si interface, confirming that AlP particles have a strong nucleation potency for Si phases in hypereutectic Al-Si alloys. researchgate.net This understanding is key to controlling the microstructure and properties of these alloys. researchgate.net
The development of more efficient computational algorithms, such as compressive sensing-based methods for constructing cluster expansion Hamiltonians, is accelerating the design of multicomponent alloys. nih.gov These methods reduce the computational cost associated with modeling configurational disorder, enabling high-throughput screening of alloy compositions. nih.gov
Predictive Modeling of Environmental Behavior and Reaction Kinetics of Phosphides
Predictive modeling plays a critical role in understanding the environmental fate and reaction kinetics of phosphides, particularly this compound, which is widely used as a fumigant. The primary concern with AlP is its reaction with moisture to produce highly toxic phosphine (B1218219) (PH₃) gas. nih.gov
Computational Fluid Dynamics (CFD) has emerged as a powerful tool for modeling the release and distribution of phosphine from AlP in various environments, such as grain silos. openagrar.de These models can account for gas transport in porous media, sorption of phosphine onto grain, and the time-dependent release of the gas from AlP formulations. openagrar.de By incorporating factors like temperature and relative humidity, these models can predict phosphine concentrations within a fumigated space, helping to ensure efficacy and safety. usda.govresearchgate.net Mathematical equations describing the rate of phosphine generation have been formulated and integrated into CFD software to create accurate simulations. usda.govresearchgate.netasabe.org These models have been validated against laboratory experiments and field data. openagrar.deusda.govresearchgate.net
The kinetics of the hydrolysis reaction of Al³⁺ ions, the metallic component of AlP, in aqueous solutions have also been studied using DFT and quantum chemical cluster models. acs.org These studies have elucidated the molecular mechanisms of the hydrolysis reaction, which has important environmental implications. acs.org The models have investigated different reaction pathways, including spontaneous proton dissociation and water-assisted proton dissociation, and have calculated reaction rate constants that are in close agreement with experimental values. acs.org
Understanding the reaction kinetics is crucial for predicting the behavior of phosphides in the environment. For instance, while aluminum and magnesium phosphides hydrolyze rapidly in neutral moist conditions, the ultimate environmental fate is the formation of inorganic phosphate (B84403), water, and metallic compounds. inchem.org Predictive models help in assessing the rate of this degradation and the potential for exposure to toxic phosphine gas under different environmental conditions. inchem.org
Table 2: Key Parameters in CFD Modeling of Phosphine Release openagrar.deasabe.org
| Parameter | Description | Importance |
| Decomposition Rate | The rate at which AlP reacts with moisture to produce phosphine gas. | Determines the source term for phosphine in the model. |
| Sorption Rate | The rate at which phosphine is adsorbed by the surrounding medium (e.g., grain). | Affects the overall gas concentration available for fumigation. |
| Porous Medium Properties | Characteristics of the grain bulk that affect gas flow. | Influences the distribution of phosphine throughout the storage facility. |
| Temperature and Humidity | Environmental conditions that affect the decomposition and sorption rates. | Critical for accurate prediction of phosphine concentration over time. |
Theoretical Studies on High-Temperature and High-Pressure Behavior of this compound
Theoretical studies are essential for understanding the behavior of this compound under extreme conditions of high temperature and high pressure, which is crucial for its applications in materials science and semiconductor technology.
Ab initio calculations based on DFT have been used to investigate the thermophysical properties of AlP at high temperatures (up to 2000 K) and high pressures. aphrc.org These studies have shown that the thermophysical properties of AlP exhibit a consistent monotonic variation with changes in temperature and pressure. aphrc.org The quasi-harmonic Debye approximation is a common method used in these calculations to analyze thermophysical properties at elevated temperatures. aphrc.org
Under high pressure, AlP undergoes phase transitions. The cubic zinc-blende structure of AlP transforms to a nickel-arsenide (NiAs) phase at approximately 9.5 ± 5 GPa. icm.edu.pl Theoretical studies have investigated the structural, elastic, electronic, and dynamical properties of both these phases. icm.edu.pl It has been found that elastic constants generally increase with pressure, while other properties like the Born effective charges and high-frequency dielectric constant decrease. icm.edu.pl
Crystal structure prediction methods, combined with first-principles calculations, have been used to identify new high-pressure phases of AlP. researchgate.netdntb.gov.ua These studies have proposed several new stable or metastable phases with unique properties. For example, some of these high-pressure phases are predicted to have higher hardness than the common NiAs-AlP phase, and some exhibit metallic or superconducting properties. researchgate.netdntb.gov.ua For instance, AlP₂ with P2₁ symmetry is predicted to be a hard photoelectric material, while Immm-AlP₃ and I4/mmm-AlP₂ are predicted to be superconductors at high pressures. researchgate.net
The mechanical behavior of AlP under pressure has also been a focus of theoretical investigations. icm.edu.plresearchgate.net By calculating parameters like the Pugh ratio and Poisson's ratio, studies have predicted that AlP behaves in a ductile manner in the pressure range of 0–9.5 GPa. icm.edu.pl The Debye temperature of AlP has also been calculated and found to be in good agreement with experimental data. icm.edu.pl
Table 3: Predicted High-Pressure Phases of this compound researchgate.netdntb.gov.ua
| Phase | Symmetry | Transition Pressure (GPa) | Predicted Properties |
| cI24-AlP | I4-3d | 55.2 | High density, high hardness, direct bandgap semiconductor |
| hR18-AlP | R3-m | 9.9 | High density, high hardness, electrical conductivity |
| oC12-AlP | C222 | 20.6 | High density, highest hardness among new phases (7.9 GPa), indirect bandgap semiconductor |
| P2₁-AlP₂ | P2₁ | Stable at 91 GPa (dynamically stable at ambient pressure) | Hard photoelectric material (Vickers hardness ~10.54 GPa), band gap of 1.51 eV |
| Immm-AlP₃ | Immm | Stable above 116 GPa | Metallic, superconductor (Tc ~3.9 K at 150 GPa) |
| I4/mmm-AlP₂ | I4/mmm | Stable at high pressure | Metallic, superconductor (Tc ~10.2 K at 100 GPa) |
Optoelectronic and Semiconductor Applications of Aluminum Phosphide Materials
Electronic Properties of Aluminum Phosphide (B1233454)
Aluminum phosphide (AlP) is recognized as a significant III-V semiconductor, possessing a number of noteworthy optoelectronic properties. mdpi.com In its bulk form, it is known for these characteristics and exhibits magnetic properties when doped with elements like chromium or gallium. mdpi.com This makes it a promising candidate for the development of nanostructure devices such as detectors and diodes. mdpi.com
Direct vs. Indirect Band Gap Engineering in this compound
The nature of the band gap in a semiconductor is a critical factor in its suitability for optoelectronic applications. Materials with a direct band gap are generally more efficient for light-emitting devices, while those with an indirect band gap are less so. inquivixtech.com Bulk this compound is characterized as a wide-indirect band gap semiconductor. hep.com.cn This means that for an electron to be excited from the valence band to the conduction band, a change in both energy and momentum is required, a process that typically involves the assistance of lattice vibrations (phonons). rsc.org
However, research has demonstrated that the band gap of this compound can be engineered, particularly in its two-dimensional (2D) forms. mdpi.com Theoretical calculations have shown that it is possible to induce a transition from an indirect to a direct band gap in AlP bilayers by applying biaxial compressive strain. mdpi.com Similarly, for a V-structure AlP monolayer, which possesses a wide direct band gap of 2.6 eV, applying external tension can cause a direct-to-indirect band gap transition. rsc.orgresearchgate.netrsc.org This tunability allows for the modification of AlP's electronic properties to suit specific device requirements. rsc.org
The ability to manipulate the band gap through strain and layer stacking is a key area of research. rsc.org For instance, stacking layers of 2D V-AlP material has been found to narrow its band gap. rsc.org These findings highlight the potential to engineer the fundamental electronic properties of this compound for various nanoelectronic applications. mdpi.comrsc.org
Charge Transport Mechanisms in this compound
The movement of charge carriers—electrons and holes—is fundamental to the operation of semiconductor devices. In this compound, as in other semiconductors, charge transport is influenced by factors such as the material's crystal structure and the presence of impurities or defects. While detailed experimental studies on charge transport mechanisms specifically in AlP are not extensively documented in the provided search results, some general principles can be inferred.
In many compound semiconductors, charge transport can occur through various mechanisms, including drift (movement under an electric field) and diffusion (movement from a region of high concentration to low concentration). The efficiency of these processes is related to the charge carrier mobility. For this compound, an electron mobility of 80 cm²/V-s has been reported. matweb.commatweb.com
The inhibition of cytochrome c oxidase in mitochondria by phosphine (B1218219) gas (which can be released by AlP) points to an interaction with electron transport chains at a cellular level, though this is a toxicological effect rather than a description of charge transport within the solid-state material itself. nih.govresearchgate.net In the context of protonic conductors, some phosphate-based materials exhibit charge transport via the Grotthus-type mechanism, involving the movement of protons through a hydrogen-bonded network. mdpi.com However, the relevance of this to electronic charge transport in crystalline AlP is not established.
Further research into the specific scattering mechanisms (e.g., phonon scattering, impurity scattering) that limit charge carrier mobility in this compound would provide a more complete understanding of its charge transport properties.
Influence of Strain Engineering on Electronic Band Structure
Strain engineering has emerged as a powerful tool for modifying the electronic properties of semiconductor materials, including this compound. mdpi.com Applying mechanical strain to the crystal lattice can alter the interatomic distances and bonding angles, which in turn affects the electronic band structure and the band gap. mdpi.com
Studies on 2D this compound have shown that its electronic band structure is highly sensitive to biaxial strain. mdpi.comrsc.org For instance, the band gaps of AlP bilayers can be tuned over a significant energy range by applying biaxial strain from -12% (compressive) to +12% (tensile). mdpi.com This tunability can also induce a transition between a direct and an indirect band gap. mdpi.com
Specifically, for a T/V-AlP bilayer, applying biaxial compressive strain can convert its indirect band gap into a direct one. mdpi.com Conversely, as biaxial tension increases, a direct-to-indirect band gap transition can occur. mdpi.com The following table summarizes the tunable direct band gap ranges for different AlP bilayer configurations under biaxial strain:
| AlP Bilayer Type | Tunable Direct Band Gap Range (eV) |
| T-AlP | 1.06 to 1.55 |
| T/V-AlP | 0 to 1.16 |
| V-AlP | 0 to 1.9 |
Data sourced from a study on this compound van der Waals bilayers. mdpi.com
For a V-AlP monolayer, its wide direct band gap can be tuned from 1.0 eV to 2.6 eV under biaxial strain ranging from -20% to +20%. rsc.org This high degree of tunability underscores the potential of strain engineering to create AlP-based materials with tailored electronic properties for flexible electronics and optoelectronic devices. rsc.org
Optical Properties of this compound
The optical properties of this compound are closely linked to its electronic structure and are of great interest for applications in optoelectronic devices like light-emitting diodes (LEDs) and photodetectors. hep.com.cn
Light Absorption Characteristics, particularly in the Ultraviolet Range
This compound, particularly in its 2D forms, exhibits strong light absorption in the ultraviolet (UV) portion of the solar spectrum. mdpi.com This characteristic makes it a promising material for applications in UV and far-UV light detectors. mdpi.com
Studies on AlP bilayers have identified specific photon energies at which absorption peaks occur. For example, a T/V-AlP bilayer shows a peak at 5.23 eV, while a T-AlP bilayer has peaks at 5.43 eV and 8.00 eV, all of which fall within the UV range. mdpi.com The V-AlP bilayer demonstrates the highest absorption spectrum peak among the three types studied. mdpi.com A V-AlP monolayer also shows a strong ability to harvest light in the UV range. rsc.org
The absorption of UV-visible radiation in molecules is typically due to electronic transitions from n or π orbitals to a π* excited state. nanoqam.ca The presence of unsaturated functional groups, known as chromophores, is necessary for these transitions. nanoqam.ca In the case of AlP, the electronic structure of the material dictates the specific energies (and therefore wavelengths) of light that are most strongly absorbed.
Photoluminescence and Electroluminescence from this compound Based Devices
Photoluminescence (PL) is the emission of light from a material after it has absorbed photons, while electroluminescence (EL) is the emission of light in response to an electric current. Both phenomena are central to the operation of light-emitting devices.
While bulk AlP is an indirect band gap semiconductor and thus not an efficient light emitter, its alloys and nanostructures show more promise. inquivixtech.comhep.com.cn For instance, aluminum gallium indium phosphide (AlGaInP), an alloy containing this compound, is widely used in high-brightness red, orange, and yellow LEDs. wikipedia.org By adjusting the composition of the alloy, the band gap can be tuned to produce light of a specific color. wikipedia.org
Research into phosphide-based laser structures has utilized photoluminescence and electroluminescence to characterize the materials. mit.edu In one study, a series of aluminum-cladded, phosphide-based laser structures with strained InGaAs quantum wells were characterized by their PL and EL emissions. mit.edu The PL emission wavelength was found to increase with the amount of strain in the quantum wells. mit.edu
Although direct photoluminescence and electroluminescence from pure AlP devices are not extensively detailed in the provided results, the successful use of AlP in alloys for LEDs and the characterization of phosphide-based lasers through PL and EL suggest that with appropriate engineering (e.g., through alloying, nanostructuring, or strain), AlP-based materials can be effective components in light-emitting technologies. wikipedia.orgmit.edu
Doping Studies and Impurity Effects in this compound Semiconductors
Doping is a fundamental process in semiconductor technology used to modify the electronic properties of materials. In AlP, introducing impurities can induce novel electronic and magnetic characteristics. rsc.orgmdpi.com
Theoretical and experimental studies have shown that doping AlP with various elements can significantly alter its properties. For example, doping with transition metals like chromium (Cr) or vanadium (V) can induce half-metallic ferromagnetism, a state where the material behaves as a conductor for one spin direction and an insulator for the other. researchgate.net This property is highly desirable for spintronic devices. rsc.orgresearchgate.net First-principles calculations have shown that V-doped AlP and Cr-doped AlP can exhibit 100% spin polarization. researchgate.net
The introduction of carbon (C) as a dopant has also been investigated. While substitutional doping of carbon for aluminum or phosphorus does not induce magnetism, interstitial carbon doping can lead to a half-metallic ferromagnetic state. x-mol.netresearchgate.net The table below summarizes the magnetic moments induced by different dopants in AlP.
| Dopant | Host Material | Resulting Magnetic Moment (μB) | Reference |
| Vanadium (V) | AlP | 2 | researchgate.net |
| Chromium (Cr) | AlP | 3 | researchgate.net |
| Carbon (C) (interstitial) | AlP | Not specified | x-mol.netresearchgate.net |
This table presents theoretical values of magnetic moments induced by specific dopants in this compound.
The concentration and distribution of dopants, known as the doping profile, play a crucial role in determining the final properties of the semiconductor. In AlP, achieving a stable and uniform doping distribution is key to harnessing its potential for electronic applications. For instance, studies on Mn-doped AlP have explored the stability of the ferromagnetic state. researchgate.net The formation energies of different doped configurations indicate whether they can be realized experimentally. x-mol.netresearchgate.net For carbon-doped AlP, calculations suggest that interstitial carbon can be experimentally achieved and would have a homogenous distribution within the AlP host. x-mol.netresearchgate.net This uniformity is critical for creating reliable and predictable device performance.
Novel Electronic and Magnetic Properties Induced by Doping
This compound in Heterostructures and Quantum Well Systems
AlP is frequently used in heterostructures, which are layered structures of different semiconductor materials. These structures allow for the engineering of electronic and optical properties that are not achievable with a single material. AlP is often combined with materials like gallium phosphide (GaP) and gallium arsenide (GaAs). wikipedia.orgwikipedia.org
AlP/GaP heterostructures are of particular interest. energyfrontier.us The close lattice match between AlP and GaP allows for the growth of high-quality epitaxial layers with minimal strain-induced defects. These heterostructures can be designed to form quantum wells, which confine charge carriers in one dimension, leading to quantized energy levels. This quantum confinement effect is the basis for many advanced optoelectronic devices, including high-brightness LEDs and laser diodes. wikipedia.org For example, aluminum gallium indium phosphide (AlGaInP) alloys, which can be lattice-matched to GaAs or GaP substrates, are used to create quantum well lasers and high-efficiency LEDs in the red to yellow-green part of the spectrum. wikipedia.org
Phonon Dynamics in this compound Materials
Phonons are quantized modes of vibration that exist in a crystal lattice, and their dynamics have a significant impact on the thermal and electronic properties of a material. In AlP, the study of phonon spectra provides insight into its mechanical stability and thermal conductivity. rsc.org The phonon dispersion curves, which relate the phonon frequency to its momentum, can be calculated using density functional theory. rsc.org These calculations have confirmed the mechanical stability of two-dimensional AlP structures. rsc.org Understanding the phonon dynamics is essential for managing heat dissipation in AlP-based electronic devices, which is a critical factor in their performance and reliability.
Surface Passivation of this compound for Device Integration
A significant challenge in the fabrication of devices from III-V semiconductors, including AlP, is the high density of surface states that can trap charge carriers and degrade device performance. mdpi.comresearchgate.net Surface passivation is a process used to reduce these surface states by treating the semiconductor surface with specific chemicals or by depositing a protective layer. mdpi.comresearchgate.net
For AlP and other III-V materials, various passivation techniques have been explored. Sulfur-based chemical treatments have been shown to be effective in removing native oxides and forming a protective sulfide (B99878) layer that reduces the density of surface states. mdpi.comresearchgate.net Another approach involves the deposition of thin dielectric films, such as aluminum oxide (Al2O3), using techniques like atomic layer deposition (ALD). researchgate.net This method can create a high-quality interface with a low density of defects. researchgate.net The development of effective and stable passivation techniques is crucial for the successful integration of AlP into high-performance electronic and optoelectronic devices. mdpi.comresearchgate.net One innovative approach involves using a silicon interface control layer (ICL) grown by molecular beam epitaxy between the III-V semiconductor and a passivation dielectric. researchgate.net
Radiation Effects on this compound Materials and Devices
The study of radiation effects on semiconductor materials is critical for devices intended for use in high-energy environments, such as space, military applications, and nuclear facilities. However, research specifically detailing the effects of radiation on this compound (AlP) as a semiconductor is limited. Most available literature focuses on general radiation effects on III-V compound semiconductors, such as gallium arsenide (GaAs) and indium phosphide (InP), from which the potential behavior of AlP can be inferred. db-thueringen.despiedigitallibrary.org
When high-energy particles (e.g., neutrons, protons) or photons (e.g., gamma rays) interact with a semiconductor crystal, they can cause two primary types of damage: displacement damage and ionization effects. testbook.comdtic.mil
Displacement Damage: This occurs when an incident particle displaces an atom from its lattice site, creating a vacancy and an interstitial atom (a Frenkel pair). testbook.com These primary defects can migrate and interact with other defects or impurities, forming stable, electrically active defect centers. In semiconductors, these defects can introduce new energy levels within the bandgap, which can act as trapping or recombination centers. liv.ac.uk This can lead to:
Degradation of Carrier Mobility: Increased scattering from charged defects reduces the mobility of electrons and holes.
Reduction in Carrier Lifetime: The introduction of recombination centers shortens the time charge carriers exist before recombining, which is detrimental to the performance of devices like diodes and detectors.
Carrier Removal: Defects can trap charge carriers, effectively removing them from the conduction or valence bands and altering the material's conductivity.
In studies on other III-V materials, such as InP, the material has shown a notable resistance to certain types of radiation, showing no significant change in performance after exposure to proton fluences up to ~5 x 10¹¹ protons cm⁻². spiedigitallibrary.org Conversely, materials like gallium phosphide (GaP) have been studied after exposure to high-energy neutrons, with observed changes in their voltage-current characteristics. dtic.mil Given AlP's status as a wide-bandgap semiconductor, it is expected to exhibit a degree of radiation hardness, a characteristic often associated with materials possessing strong atomic bonds and high defect formation energies. wikipedia.org However, without specific experimental data, the precise tolerance of AlP devices to various radiation types and fluences remains an area requiring further investigation. Neutron irradiation, in particular, is known to cause significant displacement damage in aluminum alloys, leading to changes in mechanical and electrical properties. iaea.orgpitt.edu
Ionization Effects: Ionizing radiation can create electron-hole pairs within the semiconductor and its surrounding insulating layers (like oxides in a transistor). liv.ac.uknih.gov While the electron-hole pairs generated in the semiconductor bulk are typically transient and contribute to temporary photocurrents, those created in insulating layers can lead to more permanent damage. dtic.milliv.ac.uk Trapped charges within the oxide can cause shifts in the threshold voltage of transistors and increase leakage currents. liv.ac.uk For AlP-based devices, particularly metal-oxide-semiconductor (MOS) structures, the quality of the oxide or insulator interface would be a critical factor in their radiation tolerance.
Thermal Management Considerations in this compound Devices
Effective thermal management is crucial for the reliability and performance of semiconductor devices, as excess heat can degrade performance and lead to premature failure. This compound possesses intrinsic properties that are advantageous for thermal management, complemented by established engineering strategies for heat dissipation.
A key property for thermal management is thermal conductivity. Crystalline this compound exhibits a high thermal conductivity, which allows heat to be conducted away from active regions of a device efficiently. inquivixtech.com This property is particularly beneficial for high-power and high-frequency applications where significant heat is generated. wikipedia.org
Thermal Properties of Crystalline this compound
| Property | Value | Reference |
|---|---|---|
| Thermal Conductivity | 92.0 W/m-K | matweb.commatweb.com |
| Melting Point | ~1827 °C | matweb.com |
| Debye Temperature | 315 °C | matweb.com |
The high thermal conductivity of AlP compares favorably with other semiconductor materials and is a result of its strong atomic bonds and well-ordered crystal structure. wikipedia.org This allows for rapid heat spreading from localized hot spots in a device, reducing the peak operating temperature. In contrast, amorphous aluminum phosphate (B84403) (AlPO₄), a related but structurally different compound, has a much lower thermal conductivity of around 0.94 to 1.5 W/m-K. google.comoregonstate.edu
Beyond the intrinsic properties of AlP, effective thermal management in devices would employ established techniques:
Heat Sinks: These components, often made of materials with high thermal conductivity like aluminum or copper, are attached to the device package to increase the surface area for heat dissipation into the surrounding environment. testbook.com
Thermal Interface Materials (TIMs): To ensure efficient heat transfer between the AlP device and a heat sink, a TIM is used to fill microscopic air gaps at the interface.
PCB Design: For devices mounted on a printed circuit board (PCB), design choices such as using thicker copper traces, adding thermal vias under the device, and increasing the number of board layers can significantly enhance heat dissipation away from the component. semicon-storage.com
The combination of AlP's high intrinsic thermal conductivity with these engineering solutions would enable the development of robust devices capable of operating at high power densities and temperatures.
Device Physics of this compound Semiconductors
This compound is a III-V compound semiconductor with properties that make it a material of interest for various electronic applications. inquivixtech.com Its device physics are defined by its fundamental crystal structure, electronic band structure, and charge transport characteristics.
Crystal and Band Structure: Bulk AlP crystallizes in the zinc blende structure, similar to other common III-V semiconductors like GaAs and GaP. inquivixtech.comacs.org It has a lattice constant of approximately 5.451 Å. inquivixtech.com
AlP is a wide-bandgap semiconductor with an indirect bandgap. inquivixtech.comloni.org The valence band maximum (VBM) is located at the Gamma (Γ) point of the Brillouin zone, while the conduction band minimum (CBM) is at the X point. loni.org This indirect nature means that an electron transitioning from the CBM to the VBM must also change its momentum, a process that requires the involvement of a phonon. This makes bulk AlP an inefficient light emitter and generally unsuitable for optoelectronic devices like LEDs that rely on direct radiative recombination. inquivixtech.com The experimentally measured indirect bandgap is approximately 2.45 eV to 2.52 eV at low temperatures. inquivixtech.comaip.org
Carrier Properties and Doping: The charge transport properties of a semiconductor are fundamental to its performance in electronic devices. For AlP, the electron mobility has been reported to be around 80 cm²/V-s. inquivixtech.com First-principles calculations have determined the electron effective masses at the conduction band minimum. loni.org
Electronic Properties of Bulk this compound
| Property | Value | Reference |
|---|---|---|
| Crystal Structure | Zinc Blende | inquivixtech.com |
| Lattice Constant (a) | 5.451 Å | inquivixtech.com |
| Bandgap (Indirect) | 2.45 eV | inquivixtech.com |
| Electron Mobility | ~80 cm²/V-s | inquivixtech.com |
To create functional semiconductor devices, the controlled introduction of impurities, or doping, is necessary to create p-type and n-type regions. amazon.comgoogle.com As a III-V semiconductor, AlP can be doped by substituting either the group III (Al) or group V (P) atoms:
n-type doping: Achieved by introducing group VI elements (like S, Se, Te) on the P site or group IV elements (like Si, Ge) on the Al site.
p-type doping: Achieved by introducing group II elements (like Be, Mg, Zn) on the Al site or group IV elements on the P site.
The ability to form p-n junctions is the foundation for creating diodes, transistors, and other electronic components. acs.org
Tuning Electronic Properties: Recent research has shown that the electronic properties of AlP can be significantly modified, particularly in its two-dimensional (2D) forms, such as monolayers and nanotubes. researchgate.netrsc.orgmdpi.com Theoretical studies indicate that applying mechanical strain or an external electric field can tune the bandgap of AlP monolayers over a wide range. rsc.orgresearchgate.net Notably, these methods can induce a transition from an indirect to a direct bandgap, which could make AlP suitable for optoelectronic and photovoltaic applications. rsc.orgresearchgate.net For example, a V-structure AlP monolayer has a calculated direct bandgap of 2.6 eV, which can be tuned by strain and electric fields. rsc.orgrsc.org Doping AlP with transition metals like manganese (Mn), cobalt (Co), or nickel (Ni) has also been shown to alter its electronic structure, inducing metallic or different semiconducting properties. researchgate.net These findings suggest that nanostructured and doped AlP are promising materials for novel nanoelectronic devices. mdpi.com
Emerging Applications and Research Frontiers of Aluminum Phosphide
Aluminum Phosphide (B1233454) in Chemical Sensing Mechanisms (e.g., Gas Detection)
The unique electronic characteristics and surface reactivity of nanostructured aluminum phosphide are being actively explored for chemical sensing applications, particularly for the detection of toxic gases and volatile organic compounds (VOCs). rsc.orgamazon.com Research, largely based on Density Functional Theory (DFT) computations, has highlighted the potential of AlP nanocages and nanotubes as highly sensitive and selective sensor materials. rsc.orgresearchgate.net
In its pristine form, this compound nanostructures like nanotubes (AlPNTs) exhibit a notable sensitivity towards various pollutant gas molecules. amazon.com Theoretical studies show that AlP nanocages (specifically Al₁₂P₁₂) are effective in sensing methanol (B129727) and ethanol, with calculations indicating significant adsorption and interaction energies. rsc.orgresearchgate.net The interaction is strong enough to suggest that Al₁₂P₁₂ nanocages are promising candidates for sensing these VOCs. researchgate.net
The sensing capabilities of AlP nanostructures can be significantly enhanced by decorating their surfaces with metal atoms. Studies on metal-decorated AlP nanotubes have shown a dramatic increase in sensitivity towards specific gases like hydrazine (B178648) (HZ). researchgate.netnih.gov For instance, while a pristine AlPNT has a calculated sensing response of approximately 2.7 towards hydrazine, decorating the nanotube with metals such as Cobalt (Co), Titanium (Ti), Scandium (Sc), and Calcium (Ca) increases the response significantly. researchgate.net The adsorption energy of hydrazine becomes more favorable upon decoration, indicating a stronger, more detectable interaction. nih.gov It was found that Calcium decoration, in particular, greatly increases the sensitivity of the AlP nanotube. researchgate.net
The mechanism behind this sensing capability relates to changes in the electronic properties of the AlP nanostructure upon adsorption of the target gas molecule. rsc.org This interaction, often electrostatic in nature, alters the electrical conductivity or band gap of the material, which can be measured as a detectable signal. researchgate.net The recovery time, or the time it takes for the gas to desorb from the sensor surface, is also a critical factor. For a Calcium-decorated AlPNT, the recovery time for hydrazine at room temperature (298 K) is predicted to be a rapid 22.0 seconds, suggesting a reusable sensor. researchgate.netnih.gov
Sensing Performance of this compound Nanostructures
| AlP Structure | Target Analyte | Key Research Finding | Reference |
|---|---|---|---|
| Al₁₂P₁₂ Nanocage | Methanol (MeOH) & Ethanol (EtOH) | Demonstrates strong adsorption and interaction energies, particularly for ethanol, making it a potential VOC sensor. | rsc.orgresearchgate.net |
| Pristine AlP Nanotube (AlPNT) | Hydrazine (HZ) | Exhibits a baseline sensing response of ~2.7 through physisorption. | researchgate.net |
| Co-decorated AlPNT | Hydrazine (HZ) | Sensing response increases to 22.5. | researchgate.net |
| Ti-decorated AlPNT | Hydrazine (HZ) | Sensing response increases to 36.8. | researchgate.net |
| Sc-decorated AlPNT | Hydrazine (HZ) | Sensing response increases to 50.4. | researchgate.net |
| Ca-decorated AlPNT | Hydrazine (HZ) | Shows the highest increase in sensing response to 89.0, with a calculated recovery time of 22 seconds. | researchgate.netnih.gov |
Catalytic Activity of this compound Surfaces
The catalytic properties of metal phosphides, including this compound, are an active area of research. acs.org These materials possess unique electronic and geometric structures that can facilitate various chemical reactions. The phosphorus in metal phosphides can withdraw electrons from the metal sites and create isolated, catalytically active centers. acs.org
While much of the research focuses on transition metal phosphides like nickel phosphide (Ni₂P) and cobalt phosphide (CoP) for reactions such as hydrodenitrogenation (HDN) and hydrogen evolution reactions (HER), aluminum-based phosphide and phosphate (B84403) materials also show significant catalytic potential. science.gov For instance, aluminum phosphate (AlPO₄), a related compound, is noted for its catalytic applications, often prepared via sol-gel protocols to create materials with high Brønsted acidity, making them effective heterogeneous catalysts for organic synthesis. sapub.org
Plasmonics and Metamaterials Incorporating this compound Components
Plasmonics is a field that studies the interaction of light with materials containing free electrons, typically metals, to confine light at the nanoscale. mdpi.comjpier.org Materials like gold, silver, and aluminum are widely used for their plasmonic properties from the infrared to the ultraviolet (UV) range. mdpi.comresearchgate.net Aluminum, in particular, is an appealing material for extending plasmonics into the UV spectrum due to its low cost and favorable dielectric properties. acs.org
Metamaterials are artificial structures engineered to have properties not found in nature, often built from plasmonic components. mdpi.comnih.gov The performance of these devices depends on the geometry and material composition of their nanostructured elements. researchgate.netnih.gov
While research into aluminum-based plasmonics has primarily focused on pure aluminum and its oxide, related compounds like aluminum phosphate are being investigated. researchgate.netacs.org The surfaces of aluminum phosphate nanoplates may interact with light in unique ways compared to bulk materials, leading to distinct absorption characteristics relevant for optical applications. researchgate.net The development of plasmonic metamaterials often involves metal-insulator-metal stacks, where the choice of materials is critical. nih.gov Given that aluminum is a key plasmonic material, the potential incorporation of aluminum compounds, potentially including this compound with its semiconductor properties, into these layered structures represents a frontier of research. Such composites could offer tunable optical and electronic properties for advanced applications in sensing and solar energy. nih.gov
Advanced Materials Based on this compound Composites
This compound is being explored as a component in advanced composite materials, leveraging its chemical and electrochemical properties for applications in energy storage and material engineering.
In the field of lithium-ion batteries (LIBs), AlP has been reported as a high-performance anode material. researchgate.net Synthesized via a ball milling method and combined with carbon nanotubes to improve conductivity, AlP electrodes have demonstrated excellent electrochemical properties. Research has shown a high reversible specific capacity of 1463 mAh g⁻¹ and remarkable long-term cycling stability, with little decay over 2000 cycles. researchgate.net The development of bimetallic phosphide composites, such as AlP/SiP₂@C, aims to mitigate issues like volume expansion during charging and discharging that can cause rapid capacity decay. The carbon matrix provides a conductive framework and helps accommodate volume changes. researchgate.net
In polymer science, composites of aluminum phosphate (a related compound) have been synthesized with polymers like partially phosphorylated polyvinyl alcohol (PPVA). nih.gov These composite films, created by a solution casting technique, exhibit higher thermal stability due to the strong bonding between the polymer matrix and the aluminum phosphate filler. nih.gov Similarly, aluminum phosphate has been used as a matrix for ceramic composites. researchgate.netmdpi.com Glass fiber-reinforced aluminum phosphate/silica composites show significantly increased flexural strength. researchgate.net Aluminum phosphate is also a candidate for creating multiferroic materials by acting as a stable ceramic matrix for functional fillers like BaTiO₃ and Fe₃O₄. mdpi.com These phosphate-based composites are chemically and thermally stable at relatively low hardening temperatures. mdpi.com
Examples of this compound/Phosphate Composites
| Composite Material | Application Area | Key Property/Finding | Reference |
|---|---|---|---|
| AlP / Carbon Nanotubes | Lithium-ion Battery Anode | High reversible capacity (1463 mAh g⁻¹) and ultra-long cycling stability. | researchgate.net |
| AlP/SiP₂@C | Lithium-ion Battery Anode | Designed to relieve volume expansion and enhance charge transfer. | researchgate.net |
| Partially Phosphorylated Polyvinyl Alcohol (PPVA) / AlPO₄ | Polymer Films | Increased thermal stability due to strong bonding between components. | nih.gov |
| Glass Fiber / AlPO₄ / Silica | Ceramic Composites | Significantly increased flexural strength. | researchgate.net |
| AlPO₄ matrix with BaTiO₃ and Fe₃O₄ fillers | Multiferroic Materials | Composite is chemically and thermally stable up to 950 K. | mdpi.com |
Conclusion and Future Research Trajectories
Summary of Key Academic Discoveries and Contributions in Aluminum Phosphide (B1233454) Research
Aluminum phosphide (AlP) is a solid fumigant and rodenticide that is also recognized as a semiconductor material. wikipedia.orgherts.ac.uk Academic research has significantly advanced the understanding of its chemical properties and mechanisms of toxicity. A primary discovery is that AlP's potent effects stem from its reaction with moisture or acids, which liberates highly toxic phosphine (B1218219) (PH3) gas. wikipedia.orgekb.eg This hydrolysis reaction is central to its pesticidal action and its toxicity. wikipedia.org
A major focus of scientific investigation has been the elucidation of phosphine's mechanism of action at a cellular level. Research has demonstrated that phosphine gas inhibits the mitochondrial electron transport chain, specifically targeting cytochrome c oxidase (complex IV). nih.govnih.gov This inhibition disrupts cellular respiration and leads to a dramatic decrease in ATP production, culminating in widespread cellular damage and multi-organ failure. nih.govresearchgate.net Further studies have highlighted the role of severe oxidative stress and the generation of reactive oxygen species as key contributors to AlP-induced cellular damage. nih.govresearchgate.net
In the realm of materials science, this compound is noted for its semiconductor properties. wikipedia.org It is often alloyed with other binary materials for use in electronic devices like light-emitting diodes (LEDs), for example, in the form of aluminum gallium indium phosphide. wikipedia.org
While there is no specific antidote for AlP poisoning, research has explored various therapeutic strategies. ekb.egnih.gov Studies have investigated the potential benefits of antioxidants and other agents to counteract the severe oxidative stress caused by phosphine. researchgate.netnih.gov Additionally, advanced supportive care technologies, such as extracorporeal membrane oxygenation (ECMO), have been studied for their potential to manage the severe cardiorespiratory failure associated with AlP toxicity. ijcrims.comjptcp.com
Identification of Remaining Knowledge Gaps in this compound Science
Despite decades of research, significant knowledge gaps persist in the scientific understanding of this compound. A primary area of uncertainty lies in the complete picture of its toxicokinetics and toxicodynamics in humans. nih.govijccm.org While the inhibition of cytochrome c oxidase is a known mechanism, some studies suggest this may not be the sole cause of its profound toxicity, indicating that other cellular targets or pathways may be involved. nih.govnih.gov The full extent of phosphine's interaction with other biomolecules and cellular systems remains to be fully elucidated.
The precise mechanisms leading to the variability in clinical outcomes among individuals exposed to similar amounts of AlP are not well understood. This suggests that genetic predispositions or other individual factors might play a role, a hypothesis that requires further investigation. Furthermore, the long-term health consequences for survivors of AlP poisoning are not well-documented or understood, representing another critical gap in the research. nih.gov
From a materials science perspective, while AlP is used in semiconductors, the full potential of its properties, particularly in nanoscale applications, remains largely unexplored. Research into the synthesis and characterization of AlP nanostructures and their potential applications is an area with considerable room for growth.
Finally, a significant and persistent gap is the lack of a specific and effective antidote. ekb.egresearchgate.net The search for a targeted molecule that can either prevent the absorption of phosphine, neutralize it in the body, or reverse its toxic effects at the cellular level is a major ongoing challenge in AlP research. ekb.egnih.gov
Prospective Directions for Fundamental and Applied Research on this compound
Future research on this compound is poised to advance on several fronts, spanning from fundamental biochemistry to applied materials science. A critical direction for fundamental research is the continued investigation into the molecular mechanisms of phosphine toxicity. Advanced "omics" technologies (genomics, proteomics, metabolomics) could be employed to gain a more comprehensive understanding of the cellular response to AlP exposure and to identify novel therapeutic targets.
The development of a specific antidote remains a paramount goal for applied research. ekb.egnih.gov This could involve high-throughput screening of chemical libraries to identify compounds that can bind to and neutralize phosphine gas or protect critical mitochondrial enzymes. The investigation of novel therapeutic strategies, including the use of mitochondrial protective agents and advanced antioxidant therapies, warrants further exploration in preclinical models. nih.govjptcp.com
In the field of materials science, there is a growing interest in the synthesis and characterization of phosphide-based nanomaterials for various applications. mdpi.comacs.org Future research could focus on developing novel methods for synthesizing this compound nanoparticles and quantum dots and exploring their electronic and optoelectronic properties. These nanomaterials could have potential applications in areas such as catalysis, energy storage, and advanced electronics. mdpi.comncl.res.in
Furthermore, there is a need for the development of more sensitive and specific analytical methods for the detection of phosphine in biological and environmental samples. This would aid in both clinical diagnosis and environmental monitoring. Research into safer formulations of AlP for its use as a fumigant, which could reduce the risk of accidental poisoning, is another important avenue for applied research. futuremarketinsights.com
Interdisciplinary Opportunities in Phosphide Chemistry and Materials Science
The study of this compound presents numerous opportunities for interdisciplinary collaboration, particularly at the intersection of chemistry, materials science, biology, and engineering.
Chemistry and Materials Science: The synthesis of novel phosphide-based materials for electronic and photonic applications is a rich area for collaboration. mdpi.comnottingham.ac.uk Chemists can design and synthesize new molecular precursors for the controlled growth of this compound thin films and nanostructures, while materials scientists can characterize their physical properties and fabricate them into devices. ugc.edu.hk The exploration of other metal phosphides, such as boron phosphide and indium phosphide, for applications in extreme environments and high-power electronics also offers fertile ground for joint research. mdpi.comhelmholtz-berlin.de
Chemistry and Biology: A deeper understanding of the chemical reactions between phosphine and biological molecules is crucial. Collaborative research between chemists and biologists could lead to the design of targeted antidotes that can effectively neutralize phosphine or protect vital cellular components. tpu.runih.gov Computational chemists can model the interactions of phosphine with biological targets, providing insights that can guide the synthesis of potential therapeutic agents.
Materials Science and Engineering: The development of AlP-based sensors for detecting toxic gases is a promising area for interdisciplinary work. Materials scientists can develop the sensing material, while engineers can design and build the sensor device. ugc.edu.hk Furthermore, the integration of this compound and other III-V semiconductors into novel electronic and optoelectronic devices requires close collaboration between materials scientists and electrical engineers. wikipedia.org
Agriculture and Environmental Science: There are opportunities to develop safer and more efficient fumigation techniques. This could involve collaborations to create controlled-release formulations of this compound or to develop integrated pest management strategies that reduce the reliance on highly toxic pesticides. futuremarketinsights.compomais.com
By fostering these interdisciplinary collaborations, the scientific community can accelerate progress in understanding the fundamental properties of this compound and translating that knowledge into practical applications that benefit society.
Q & A
Q. 1.1. How can researchers safely handle aluminum phosphide in laboratory settings, given its acute toxicity?
AlP reacts violently with water, releasing phosphine gas (PH₃), a potent respiratory toxin. Safe handling requires:
- Controlled environments : Use sealed glove boxes or fume hoods with HEPA filters to prevent PH₃ leakage .
- Personal protective equipment (PPE) : Wear gas-tight suits, nitrile gloves, and self-contained breathing apparatus (SCBA) during synthesis or decomposition experiments.
- Emergency protocols : Establish evacuation zones (50m for spills, 25m for solids) and neutralize residues with copper sulfate or potassium permanganate solutions .
Q. 1.2. What spectroscopic methods are most effective for characterizing this compound and its decomposition products?
- FTIR spectroscopy : Identifies PH₃ gas via absorption bands at 1,125 cm⁻¹ (P–H stretching) and 2,325 cm⁻¹ (Al–P lattice vibrations) .
- X-ray diffraction (XRD) : Confirms crystallinity of AlP (cubic structure, space group F43m) and detects byproducts like Al(OH)₃ .
- Gas chromatography-mass spectrometry (GC-MS) : Quantifies trace PH₃ in air samples (detection limit: 0.01 ppm) .
Q. Table 1: Key Analytical Techniques for AlP Research
| Technique | Application | Sensitivity/Resolution | Reference |
|---|---|---|---|
| FTIR | PH₃ gas identification | 4 cm⁻¹ resolution | |
| XRD | Crystal structure analysis | 0.02° 2θ accuracy | |
| GC-MS | PH₃ quantification | 0.01 ppm detection limit |
Advanced Research Questions
Q. 2.1. How can contradictions in toxicological data on this compound poisoning be resolved?
Discrepancies in LD₅₀ values (e.g., 11.5 mg/kg in rodents vs. 150–500 mg/kg in humans) arise from:
- Metabolic variability : Differences in gastric pH and hydrolysis rates across species .
- Methodological bias : Retrospective clinical studies (e.g., Soltaninejad et al., 2012b) often lack controlled exposure data, while in vitro models underestimate organ-specific toxicity .
Resolution : Use humanized animal models (e.g., transgenic mice with human CYP450 enzymes) to bridge translational gaps .
Q. 2.2. What experimental designs are optimal for evaluating novel antidotes for AlP poisoning?
- Preclinical models :
- Acute toxicity : Administer AlP (20 mg/kg) to Sprague-Dawley rats and monitor ECG changes (prolonged QTc interval) and serum magnesium levels .
- Antidote testing : Co-administer magnesium sulfate (2–4 g IV) to assess PH₃ neutralization efficacy via glutathione peroxidase activation .
- Endpoint validation : Measure mitochondrial membrane potential (JC-1 assay) in hepatocytes to quantify cellular recovery .
Q. 2.3. How can computational chemistry predict AlP reactivity under varying environmental conditions?
- Density functional theory (DFT) : Models AlP hydrolysis pathways (e.g., AlP + 3H₂O → Al(OH)₃ + PH₃) and identifies transition states (ΔG‡ = 58.2 kJ/mol) .
- Molecular dynamics (MD) : Simulates PH₃ diffusion through lipid bilayers to predict neurotoxic effects .
Methodological Challenges
Q. 3.1. Why do conventional synthesis methods for AlP nanoparticles yield inconsistent purity levels?
Solid-state reactions between aluminum and red phosphorus often produce Al₂O₃ impurities due to:
- Oxygen contamination : Requires ultra-high-vacuum (UHV) conditions (<10⁻⁶ Torr) during ball milling .
- Kinetic limitations : Use pulsed laser deposition (PLD) to achieve stoichiometric AlP thin films (growth rate: 0.2 Å/s at 500°C) .
Q. 3.2. How should researchers address reproducibility issues in AlP toxicity studies?
- Standardized protocols : Adopt OECD Guidelines 423 (acute oral toxicity) and 471 (bacterial reverse mutation) for consistency .
- Data transparency : Publish raw datasets (e.g., PH₃ concentration vs. exposure time) in supplementary materials with error margins .
Ethical and Safety Considerations
Q. 4.1. What ethical frameworks apply to clinical studies on AlP poisoning in low-resource settings?
- Informed consent : Obtain waivers for comatose patients (per WHO Emergency Care Guidelines) but involve ethics committees for retrospective data use .
- Benefit-risk analysis : Prioritize trials on magnesium sulfate (low-cost, high efficacy) over experimental antidotes with unproven safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
